
1-(3-氨基吡咯烷-1-基)-2-(2-氟苯基)乙酮
描述
1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one, also known as 2-FAP or 2-fluoroamphetamine, is a synthetic stimulant drug of the phenethylamine and amphetamine classes. It is a fluorinated analogue of amphetamine and is used in scientific research for its pharmacological and physiological effects. 2-FAP is a powerful stimulant drug and can produce a wide range of effects, such as increased alertness, enhanced focus, and increased energy.
科学研究应用
在色谱和传感中的应用
- 手性衍生化用于对映体拆分:Toyo’oka 等人(1992 年)的一项研究调查了在激光诱导荧光检测后,通过高效液相色谱对羧酸对映体进行光学拆分。这项研究证明了该化合物在提高各种衍生物的检测限方面的效用,突出了其在对映体拆分分析化学中的作用 Toyo’oka、Ishibashi 和 Terao,1992 年.
在抗菌剂合成中的作用
- 抗菌化合物的开发:Egawa 等人(1984 年)合成了“1-(3-氨基吡咯烷-1-基)-2-(2-氟苯基)乙酮”的各种类似物,并评估了它们的抗菌活性,发现了几种对细菌菌株具有显着活性的化合物。这项工作强调了该化合物在开发新型抗菌剂中的潜力 Egawa、Miyamoto、Minamida、Nishimura、Okada、Uno 和 Matsumoto,1984 年.
合成和抗菌活性研究
- 抗菌化合物合成:Nagamani 等人(2018 年)探讨了衍生自“1-(3-氨基吡咯烷-1-基)-2-(2-氟苯基)乙酮”的新型化合物的合成和抗菌活性,提供了其在制造有效抗菌剂中的用途的见解 Nagamani、Anjaiah、Praveen 和 Jalapathi,2018 年.
对药物化学的贡献
- 用于药物开发的不对称合成:Rosen 等人(1988 年)开发了喹诺酮羧酸类抗菌剂的对映体的高效不对称合成,利用了“1-(3-氨基吡咯烷-1-基)-2-(2-氟苯基)乙酮”的独特结构特征。这项研究强调了该化合物在合成具有增强活性和溶解度特征的药物中的重要性 Rosen、Chu、Lico、Fernandes、Shen、Borodkin 和 Pernet,1988 年.
属性
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-11-4-2-1-3-9(11)7-12(16)15-6-5-10(14)8-15/h1-4,10H,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEKDCXQGWTXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



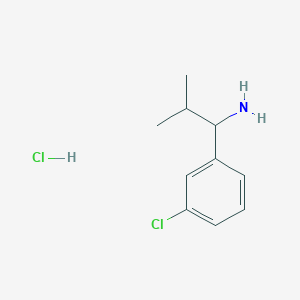
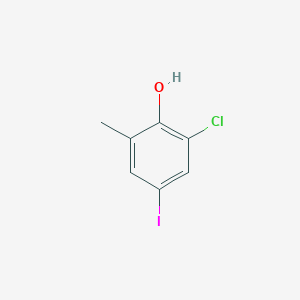



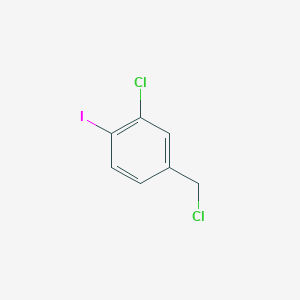
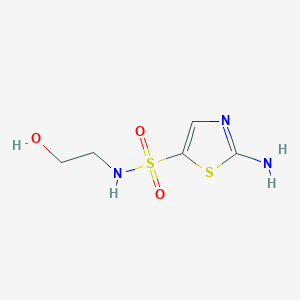
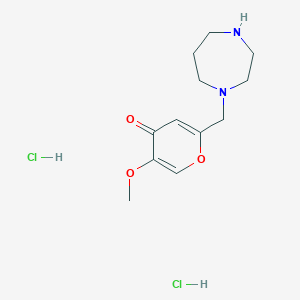
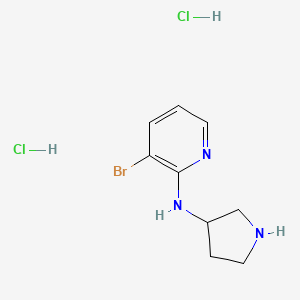
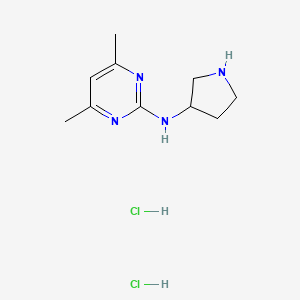
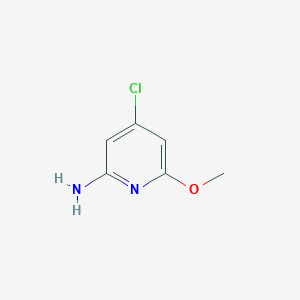
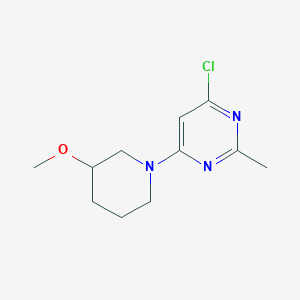

![3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489988.png)